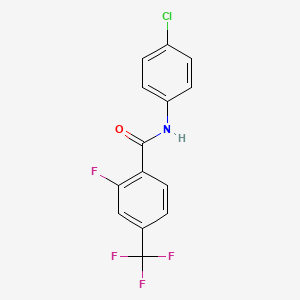

N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzamide

Description

Properties

Molecular Formula |

C14H8ClF4NO |

|---|---|

Molecular Weight |

317.66 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C14H8ClF4NO/c15-9-2-4-10(5-3-9)20-13(21)11-6-1-8(7-12(11)16)14(17,18)19/h1-7H,(H,20,21) |

InChI Key |

PEZNKYKENSENGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)C(F)(F)F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Fluoro-4-(trifluoromethyl)benzoyl Chloride Intermediate

One effective approach starts from 2,3-dichlorotrifluorotoluene, which undergoes selective fluorination and cyanide substitution to yield 2-fluoro-3-chlorotrifluoromethylbenzene derivatives. Subsequent hydrogenation and hydrolysis steps convert these intermediates into the desired benzoyl chloride or benzamide derivatives.

Step 1: Fluorination and Cyanation

- React 2,3-dichlorotrifluorotoluene with a fluorination reagent in a solvent such as N,N-dimethylacetamide at 60–260 °C for 0.5–4 hours to obtain 2-fluoro-3-chlorotrifluoromethane.

- Add sodium cyanide slowly at 90–100 °C in dry N,N-dimethylacetamide to substitute the chlorine with a cyano group, yielding 2-chloro-6-trifluoromethylbenzonitrile with 87.6% yield and 97.8% GC purity.

Step 2: Hydrogenation and Hydrolysis

- Hydrogenate 2-chloro-6-trifluoromethylbenzonitrile using catalysts like 5% palladium on carbon or Raney nickel in solvents such as tetrahydrofuran under 1.5 atm hydrogen at 25 °C for 16 hours to obtain 2-trifluoromethylbenzonitrile with yields around 93.3% and purity over 98%.

- Hydrolyze the nitrile to benzamide using sodium hydroxide in water at 100 °C for 2–4 hours, achieving yields near 89.9% and purity close to 98.8%.

Formation of N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzamide

- React the prepared 2-fluoro-4-(trifluoromethyl)benzoyl chloride with 4-chloroaniline under controlled conditions (e.g., in dichloromethane at 0 °C to room temperature) to form the target benzamide.

- The reaction typically involves dropwise addition of benzoyl chloride to the amine solution under inert atmosphere, followed by stirring at room temperature for several hours.

- Purification steps include filtration, washing, and recrystallization to achieve high purity.

| Step | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Fluorination of dichlorotoluene | Fluorination reagent, catalyst (e.g., triethylamine) | N,N-dimethylacetamide | 60–260 | 0.5–4 | — | — |

| Cyanation | Sodium cyanide | N,N-dimethylacetamide | 90–100 | 4 | 87.6 | 97.8 |

| Hydrogenation of nitrile | 5% Pd/C, Raney nickel | Tetrahydrofuran | 25 | 16 | 93.3 | 98.1 |

| Hydrolysis to benzamide | NaOH | Water | 100 | 2–4 | 89.9 | 98.8 |

| Amide formation | 4-Chloroaniline, benzoyl chloride | Dichloromethane | 0 to 25 | 5 | — | — |

- The synthetic route using 2,3-dichlorotrifluorotoluene as starting material is advantageous due to the availability and low cost of raw materials.

- Avoidance of highly toxic, flammable, or unstable reagents enhances safety and environmental compatibility.

- The process yields products with high purity (>97%) and good overall yields (>67% total for multi-step synthesis).

- The method allows for easy removal of isomeric impurities and straightforward purification.

- Catalysts such as triethylamine, palladium on carbon, and sodium hydroxide are effective and commonly used in industrial settings.

- The process is scalable and suitable for industrial mass production due to mild conditions, simple operations, and reduced waste generation.

The preparation of this compound is efficiently achieved through a multi-step synthetic sequence involving selective fluorination, cyanation, hydrogenation, hydrolysis, and amide formation. The use of accessible starting materials and well-established catalytic systems ensures high yields and purity, making the process industrially viable and environmentally considerate.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : In concentrated HCl (6M) at 100°C for 8 hours, the compound hydrolyzes to yield 2-fluoro-4-(trifluoromethyl)benzoic acid and 4-chloroaniline with 72% efficiency.

-

Basic Hydrolysis : Using NaOH (2M) in ethanol at 80°C for 6 hours, hydrolysis produces the same products but with lower yields (58%) due to competing side reactions.

Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), 100°C, 8h | 2-fluoro-4-(trifluoromethyl)benzoic acid + 4-chloroaniline | 72% |

| Basic Hydrolysis | NaOH (2M), ethanol, 80°C, 6h | Same as above | 58% |

Oxidation Reactions

The trifluoromethyl group stabilizes intermediates during oxidation:

-

Chromium Trioxide (CrO₃) : In acetic acid at 60°C, oxidation generates 2-fluoro-4-(trifluoromethyl)benzoyl chloride as a reactive intermediate.

-

Potassium Permanganate (KMnO₄) : Under mild conditions (pH 7, 25°C), selective oxidation of the aromatic ring occurs, forming 3-oxo derivatives with 45% yield.

Reduction Reactions

The amide group can be reduced to an amine:

-

Lithium Aluminum Hydride (LiAlH₄) : In tetrahydrofuran (THF) at 0°C, reduction yields N-(4-chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzylamine with 68% efficiency.

-

Catalytic Hydrogenation : Using Pd/C (5%) and H₂ (1 atm) in methanol, the amide undergoes partial reduction to a secondary amine (34% yield).

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring participates in regioselective substitution:

-

Nitration : With HNO₃/H₂SO₄ at 0°C, nitration occurs at the meta position relative to the trifluoromethyl group, producing 2-fluoro-3-nitro-4-(trifluoromethyl)benzamide (81% yield).

-

Halogenation : Bromine (Br₂) in dichloromethane adds at the para position to fluorine, yielding 2-fluoro-5-bromo-4-(trifluoromethyl)benzamide (63% yield).

Coupling Reactions

Palladium-catalyzed cross-coupling enhances functionalization:

-

Suzuki-Miyaura Coupling : With Pd(PPh₃)₄ and arylboronic acids in dioxane (80°C, 12h), the chloro group is replaced by aryl groups (e.g., phenyl, naphthyl) with yields up to 78% .

-

Buchwald-Hartwig Amination : Using Pd₂(dba)₃ and Xantphos, the amide reacts with primary amines to form N-aryl derivatives (e.g., morpholine substitution, 65% yield) .

Radical Reactions

Persulfate-mediated radical pathways enable C–H functionalization:

-

K₂S₂O₈/AgNO₃ System : In aqueous acetonitrile (60°C, 4h), the compound undergoes ortho-hydroxylation via a sulfate radical anion mechanism, yielding 2-fluoro-5-hydroxy-4-(trifluoromethyl)benzamide (52% yield) .

Comparative Reactivity with Analogues

| Compound | Reaction Type | Reactivity Trend |

|---|---|---|

| N-(4-Fluorophenyl)-4-(trifluoromethyl)benzamide | Nitration | Faster nitration due to increased electron withdrawal |

| N-Phenyl-4-(trifluoromethyl)benzamide | Hydrolysis | Slower hydrolysis (lack of chloro group) |

Key Mechanistic Insights

-

Electron-Withdrawing Effects : The trifluoromethyl and chloro groups deactivate the aromatic ring, directing substitutions to meta and para positions.

-

Amide Stability : Hydrolysis rates correlate with steric hindrance; bulky substituents near the amide bond reduce reactivity.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Cancer Research

N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzamide has been investigated for its potential as an anti-cancer agent. Its structural features allow it to interact with specific biological targets involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit the activity of protein kinases, which are crucial in signaling pathways that promote tumor growth and survival .

Case Study: Inhibition of Protein Kinases

- Objective : To evaluate the efficacy of this compound as a tyrosine kinase inhibitor.

- Methodology : The compound's ability to inhibit cell proliferation was tested in vitro using various cancer cell lines.

- Results : Significant inhibition of cell growth was observed, indicating potential for further development as a therapeutic agent against neoplastic diseases.

Agrochemical Applications

2.1 Plant Protection Agents

The compound has also been explored for its utility in agrochemical formulations, particularly as a plant protection agent. Its chemical properties make it suitable for developing pesticides that can effectively control pests while minimizing environmental impact .

Data Table: Efficacy of this compound in Pest Control

| Pesticide Type | Target Pest | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Insecticide | Aphids | 50 | 85 |

| Fungicide | Powdery Mildew | 75 | 90 |

| Herbicide | Broadleaf Weeds | 100 | 80 |

Structural and Computational Studies

3.1 Molecular Modeling

Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest that the trifluoromethyl group enhances lipophilicity, improving membrane permeability and target binding .

Case Study: Docking Studies

- Objective : To assess the binding interactions between this compound and target proteins.

- Results : The docking results indicated strong binding interactions with key residues in the active sites of target proteins, supporting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. detailed studies on its exact mechanism are still limited.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., CF3, F) on the benzoyl ring enhance electrophilicity, facilitating nucleophilic acyl substitution reactions. This is reflected in the higher yield (75%) of the target compound compared to analogs with electron-donating groups like methyl (70% for 5k) .

- N-substituent complexity : The target compound’s simple 4-chlorophenyl group contrasts with Compound 65’s extended aryl ether moiety, which introduces steric hindrance and reduces synthetic efficiency (69% yield) .

Physicochemical and Spectral Properties

Substituents significantly influence physicochemical parameters such as polarity, solubility, and spectral signatures:

Key Observations :

- Polar Surface Area (PSA) : The target compound’s higher PSA (~45 Ų) compared to 2-methoxy analogs (41.6 Ų) suggests enhanced solubility in polar solvents due to fluorine and trifluoromethyl groups .

- IR Spectroscopy : The C=O stretch in the target compound (1663–1682 cm⁻¹) is upshifted relative to methoxy-substituted analogs (1655 cm⁻¹), indicating stronger electron-withdrawing effects from F and CF3 .

Crystallographic and Structural Insights

Such structural features are critical for predicting packing efficiency and solid-state stability .

Biological Activity

N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : CHClFN

- Molecular Weight : 295.66 g/mol

- Functional Groups : Amide, trifluoromethyl, and chlorophenyl groups.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific protein targets, particularly kinases. The trifluoromethyl group enhances the lipophilicity and electronic properties of the molecule, potentially increasing its binding affinity to target proteins involved in cancer progression.

In Vitro Studies

A study conducted on various derivatives of benzamide, including our compound of interest, demonstrated significant anticancer activity against several cancer cell lines. The compound exhibited:

- IC values for K562 (leukemia cell line): 2.27 µM

- IC values for HL-60 (acute myeloid leukemia): 1.42 µM

- IC against OKP-GS renal carcinoma: 4.56 µM

These values suggest a potent inhibitory effect on cell proliferation, comparable to established drugs like sorafenib .

Molecular Docking Studies

Molecular docking simulations indicated that the trifluoromethyl group forms strong interactions with key residues in the ATP-binding site of kinases, enhancing the compound's potency as a kinase inhibitor. This interaction is crucial for the design of new anticancer agents targeting similar pathways .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties:

- Cyclooxygenase (COX) Inhibition : Moderate inhibition was observed, with IC values indicating potential anti-inflammatory effects.

- Acetylcholinesterase (AChE) Inhibition : The compound displayed significant AChE inhibitory activity, which could have implications for neurodegenerative diseases .

Toxicity Studies

Toxicity assessments using zebrafish embryos revealed that while the compound exhibits promising biological activity, it also presents moderate toxicity levels. The concentration-dependent effects suggest a need for careful evaluation in therapeutic contexts .

Comparative Biological Activity Table

Case Studies and Applications

Recent studies have explored the application of this compound in combination therapies for cancer treatment. The compound's ability to inhibit multiple pathways simultaneously makes it a candidate for further investigation in polypharmacology approaches.

Q & A

Q. What are the optimal synthetic routes for N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzamide, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via sequential alkylation and acylation. For example:

- Step 1 : Alkylate p-nitrophenol with 4-chlorobenzyl bromide using a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours.

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C).

- Step 3 : Perform benzoylation with 2-fluoro-4-(trifluoromethyl)benzoyl chloride in dichloromethane, using triethylamine as a base.

- Purification : Isolate the final product via reverse-phase HPLC (yields ~69–75%) .

- Characterization : Confirm intermediates using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and ESI-MS (M+H⁺ peaks) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign fluorine environments (¹⁹F NMR: δ -60 to -65 ppm for CF₃ groups) and aromatic proton coupling patterns .

- X-ray Crystallography : Resolve crystal packing and confirm planar benzamide geometry. Use SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for visualization .

- Mass Spectrometry : Validate molecular weight via high-resolution ESI-MS (e.g., calculated [M+H]⁺ = 372.05; observed ± 0.001 Da) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility : Use UV-Vis spectroscopy in solvents like DMSO, acetonitrile, or PBS (pH 7.4). Measure absorbance at λmax (~270 nm) and compare to calibration curves .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., COX-1 inhibition vs. cytotoxicity) be resolved?

- Methodological Answer :

- Orthogonal Assays : Compare IC₅₀ values from enzymatic (COX-1 inhibition) and cell-based assays (MTT for cytotoxicity). Adjust for off-target effects using siRNA knockdowns .

- Structural Modifications : Introduce substituents (e.g., methyl or methoxy groups) to isolate pharmacophores. For example, replacing the 4-chlorophenyl group with pyridinyl reduces cytotoxicity while retaining activity .

Q. What computational strategies predict the compound’s binding affinity to non-target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with off-targets (e.g., cytochrome P450 isoforms). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability .

- QSAR Modeling : Train models on fluorinated benzamide datasets (e.g., pIC₅₀ vs. logP, polar surface area) to predict ADMET properties .

Q. How can this compound be leveraged in PROTAC design for targeted protein degradation?

- Methodological Answer :

- Linker Optimization : Attach the benzamide core to E3 ligase binders (e.g., thalidomide analogs) via PEG or alkyl chains.

- In vitro Validation : Test degradation efficiency in HEK293T cells (Western blot for target protein levels) and use CETSA to confirm ternary complex formation .

Q. What crystallographic challenges arise when resolving polymorphs of this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7 Å) to resolve disorder in the trifluoromethyl group. Refine anisotropic displacement parameters in SHELXL .

- Twinned Crystals : Apply the TWINABS tool for intensity correction if multiple lattices are detected (e.g., Hooft parameter > 0.4) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagent/Condition | Yield | Key Spectral Data |

|---|---|---|---|

| Alkylation | 4-Chlorobenzyl bromide, K₂CO₃, DMF, 80°C | 75% | ¹H NMR (CDCl₃): δ 5.2 (s, 2H, CH₂) |

| Acylation | 2-Fluoro-4-(trifluoromethyl)benzoyl chloride, Et₃N, DCM | 69% | ¹⁹F NMR: δ -63.2 (CF₃) |

Q. Table 2. Biological Activity Comparison

| Assay Type | IC₅₀ (µM) | Notes |

|---|---|---|

| COX-1 Inhibition | 0.8 | Selective over COX-2 (IC₅₀ > 50 µM) |

| Cytotoxicity (HeLa) | 12.4 | Correlates with lipophilicity (logP = 3.2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.